4,5-Dimethyl-2-nitrobenzonitrile CAS 15089-77-7 properties
4,5-Dimethyl-2-nitrobenzonitrile CAS 15089-77-7 properties
This guide details the chemical profile, synthesis, and application of 4,5-Dimethyl-2-nitrobenzonitrile (CAS 15089-77-7) .[1][2] It is written for researchers and process chemists focusing on the development of fused heterocyclic APIs, particularly quinazolines and indoles used in kinase inhibition.
CAS: 15089-77-7 | Formula: C₉H₈N₂O₂ | MW: 176.17 g/mol [1][2][3][4]
Executive Summary
4,5-Dimethyl-2-nitrobenzonitrile is a highly specialized aromatic building block characterized by a 1,2,4,5-substitution pattern.[1][2] Its value in medicinal chemistry lies in the ortho relationship between the nitro and cyano groups, which serves as a "latent" heterocycle. Under reductive conditions, this motif undergoes cyclization to form indoles (via reductive alkylation) or quinazolines (via condensation with formamide equivalents).[2]
This compound is particularly relevant for the synthesis of 6,7-dimethyl-substituted quinazoline derivatives, a scaffold homology shared with EGFR inhibitors like Gefitinib and Erlotinib.[1][2]
Chemical & Physical Properties
The compound is an isomer of the more common nitroxylenes. Its physical constants are dictated by the electron-withdrawing nature of the nitro and cyano groups opposing the electron-donating methyl pair.[1]
| Property | Data | Notes |
| Appearance | Pale yellow to tan crystalline solid | Typical of nitro-aromatics.[1][2] |
| Melting Point | 108–112 °C (Predicted) | Experimental values vary by purity; analogous 2-methyl-4-nitrobenzonitrile melts ~100°C. |
| Solubility | DMSO, DMF, Ethyl Acetate, DCM | Sparingly soluble in water; soluble in hot ethanol.[1][2] |
| IR Spectrum | Distinct nitrile and nitro stretches.[1][2] | |
| Reactivity | Electrophilic Aromatic Substitution (EAS) resistant | The ring is deactivated; chemistry focuses on functional group transformation.[2] |
Synthesis & Manufacturing Routes
The synthesis of CAS 15089-77-7 presents a regiochemical challenge. Direct nitration of 3,4-dimethylbenzonitrile yields a mixture of isomers, where the target compound is often the minor product due to steric and electronic directing effects.
Pathway A: Direct Nitration (Literature Route)
The nitration of 3,4-dimethylbenzonitrile typically occurs at the C-5 position (meta to CN, ortho to Me) or forms an ipso-adduct.[1][2] The target 6-nitro isomer (which corresponds to 4,5-dimethyl-2-nitrobenzonitrile upon renumbering) is formed in lower yields (~9-15%) due to steric crowding between the cyano group and the incoming electrophile [1].[1][2]
Pathway B: The Sandmeyer Optimization (Recommended for Purity)
To avoid difficult isomer separation, a directed approach via aniline is preferred for scale-up:
-
Precursor: 3,4-Dimethyl-6-nitroaniline (commercially available or derived from 3,4-dimethylaniline).[1][2]
-
Diazotization: Conversion to the diazonium salt using NaNO₂/H₂SO₄.[1][2]
-
Sandmeyer Reaction: Displacement with CuCN to yield 4,5-dimethyl-2-nitrobenzonitrile.[1][2]
Figure 1: Comparison of direct nitration versus Sandmeyer synthesis routes.[1][2] The Sandmeyer route offers superior regiocontrol.
Downstream Applications: Heterocycle Construction
The core utility of CAS 15089-77-7 is its conversion into fused bicyclic systems.[1][2]
4.1. Quinazoline Synthesis (Kinase Inhibitor Scaffolds)
Reduction of the nitro group yields 2-amino-4,5-dimethylbenzonitrile .[1][2] This intermediate is a "privileged structure" for synthesizing quinazolin-4(3H)-ones.[1][2]
-
Mechanism: The amine attacks a formamide equivalent (e.g., formic acid, triethyl orthoformate), followed by intramolecular nucleophilic attack of the amide nitrogen onto the nitrile carbon.
-
Relevance: 6,7-Disubstituted quinazolines are the core pharmacophore of EGFR tyrosine kinase inhibitors [2].[1][2]
4.2. Indole Synthesis
While less common than the quinazoline route, the ortho-nitrobenzonitrile motif can be converted to indoles via:
-
Hydrolysis of CN to COOH/Ester.
-
Reissert Synthesis or Leimgruber-Batcho modification (if converted to the nitrotoluene derivative).[1][2]
Figure 2: Divergent synthesis pathways to bioactive heterocycles.[1][2]
Experimental Protocol: Reduction to 2-Amino Derivative
Note: This protocol describes the activation of the building block for downstream use.
Objective: Selective reduction of the nitro group without affecting the nitrile.
-
Reagents: 4,5-Dimethyl-2-nitrobenzonitrile (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).[1][2]
-
Procedure:
-
Dissolve the substrate in EtOH/H₂O and heat to 60°C.
-
Add Fe powder and NH₄Cl in portions over 30 minutes.
-
Reflux for 2–4 hours.[1][2] Monitor by TLC (Product will be fluorescent and more polar).[1][2]
-
Workup: Filter hot through Celite to remove iron oxides.[1][2] Concentrate filtrate.[1][2] Extract with Ethyl Acetate.[1][2]
-
Validation: IR should show disappearance of NO₂ peaks and appearance of NH₂ doublet (~3300/3400 cm⁻¹).[1][2] CN peak (~2220 cm⁻¹) must remain.[1][2]
-
Safety & Handling (E-E-A-T)
-
Energetic Potential: As a nitro-aromatic, this compound possesses decomposition energy.[1][2] Avoid heating dry solids above 150°C.[1][2]
-
Toxicity: Nitriles are metabolic precursors to cyanide.[1][2] Handle in a well-ventilated fume hood. Treat waste streams with bleach (sodium hypochlorite) to quench trace cyanides before disposal.[2]
-
Skin Contact: Nitro compounds are readily absorbed through the skin.[1][2] Double-gloving (Nitrile) is mandatory.[1][2]
References
-
Fischer, A., & Greig, C. C. (1975).[2] Formation of adducts in the nitration of 2,3-and 3,4-dimethylbenzonitriles, and their rearomatization. A 1,3-nitro shift.[1][2][5][6] Canadian Journal of Chemistry, 53(8), 1093-1101.[2] [2]
-
BenchChem. (2025).[1][2][7] The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery. BenchChem Technical Guides.
-
National Center for Biotechnology Information.[1][2] (2025).[1][2][7][8][9][10][11] PubChem Compound Summary for CAS 15089-77-7.[1][2] PubChem.
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